Welcome to the BenchChem Online Store!
molecular formula C15H10F2O B8814545 4,4'-Difluorochalcone

4,4'-Difluorochalcone

Cat. No. B8814545
M. Wt: 244.23 g/mol
InChI Key: AZBVDMNDUOURGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04874778

Procedure details

A solution of 59.9 g of 4,4'-difluorobenzylideneacetophenone in 600 ml of tetrahydrofuran is hydrogenated in the presence of 6 g of Raney nickel. After removal of the catalyst, the reaction mixture is concentrated by rotary evaporation, affording the title compound of the formula ##STR8## as a crude product with a refractive index of n20D =1.5478.
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH:6]=[CH:7][C:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1>O1CCCC1.[Ni]>[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][CH2:7][C:8]([C:10]2[CH:11]=[CH:12][C:13]([F:16])=[CH:14][CH:15]=2)=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
59.9 g
Type
reactant
Smiles
FC1=CC=C(C=CC(=O)C2=CC=C(C=C2)F)C=C1
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCC(=O)C1=CC=C(C=C1)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.